1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide
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Overview
Description
N~3~-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring and a triazole ring, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N~3~-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N~3~-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N3-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
N~3~-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is unique due to its specific combination of the thiadiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C7H8N6O2S |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C7H8N6O2S/c1-15-2-4-11-13-7(16-4)10-6(14)5-8-3-9-12-5/h3H,2H2,1H3,(H,8,9,12)(H,10,13,14) |
InChI Key |
NCVZETWSEBOTTE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=NC=NN2 |
Origin of Product |
United States |
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